2-Butanone, 2-phenylhydrazone (CAS 1129-62-0), also known as methyl ethyl ketone phenylhydrazone, is a hydrazone derivative with the molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol. It is a key intermediate in organic synthesis, notably as a precursor in the Fischer indole synthesis.
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
CAS No.1129-62-0
Cat. No.B074713
⚠ Attention: For research use only. Not for human or veterinary use.
2-Butanone, 2-phenylhydrazone (CAS 1129-62-0): Technical Specifications and Industrial Procurement Overview
2-Butanone, 2-phenylhydrazone (CAS 1129-62-0), also known as methyl ethyl ketone phenylhydrazone, is a hydrazone derivative with the molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol [1]. It is a key intermediate in organic synthesis, notably as a precursor in the Fischer indole synthesis [2]. Its physicochemical properties, including a boiling point of 245.1 °C at 760 mmHg, a density of 0.93 g/cm³, and a Log P (XLogP3-AA) of 2.6, are well-defined [1]. This compound is also used as a fragrance ingredient (Civetex) and has been subject to a comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM), which cleared it for use based on multiple human health endpoints [3][4].
[3] Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton Jr, G. A., Buschmann, J., ... & Tsang, S. (2018). RIFM fragrance ingredient safety assessment, 2-butanone, phenylhydrazone, CAS Registry Number 1129-62-0. Food and Chemical Toxicology, 122, S524-S533. View Source
[4] European Chemicals Agency (ECHA). (n.d.). Summary of Classification and Labelling for Butan-2-one phenylhydrazone (CAS 1129-62-0). View Source
The Risks of Generic Substitution: Why 2-Butanone, 2-phenylhydrazone (CAS 1129-62-0) Cannot Be Readily Interchanged with Analogs
The hydrazone class is not a monolith; structural variations in the carbonyl-derived moiety profoundly influence a compound's physicochemical properties, chemical reactivity, and biological safety profile. For example, substituting 2-butanone with acetone results in a phenylhydrazone with a lower computed Log P (1.97 for acetone phenylhydrazone vs. 2.6 for 2-butanone, 2-phenylhydrazone), which alters its lipophilicity and, consequently, its behavior in biological membranes, chromatographic separations, and formulation stability [1][2]. Furthermore, the presence of the ethyl group in 2-butanone, 2-phenylhydrazone creates a stereocenter and introduces specific steric and electronic effects that are critical for the regio- and stereoselectivity of downstream reactions, such as the Fischer indole synthesis, where the yield and purity of the resulting indole scaffold are directly impacted by the ketone precursor [3]. Even within the same empirical formula, different isomers or analogs will not exhibit identical performance; for instance, the environmental and toxicological profile of 2-Butanone, 2-phenylhydrazone has been specifically evaluated, clearing it for use in fragrance applications, a conclusion that cannot be automatically extended to unassessed analogs [4][5]. Therefore, substitution without rigorous validation jeopardizes synthetic yields, product purity, analytical method reliability, and regulatory compliance.
Lipophilicity Mismatch
Log P differs by +0.63 versus acetone phenylhydrazone; may alter chromatographic retention and membrane partitioning.
Synthetic Yield Discrepancy
Yield in diketene cycloaddition is 32%, compared to 41% for the acetone analog; reaction conditions may need re-optimization.
Safety Assessment Specificity
RIFM fragrance clearance is compound-specific; not extendable to unassessed hydrazone analogs without separate evaluation.
[4] Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton Jr, G. A., Buschmann, J., ... & Tsang, S. (2018). RIFM fragrance ingredient safety assessment, 2-butanone, phenylhydrazone, CAS Registry Number 1129-62-0. Food and Chemical Toxicology, 122, S524-S533. View Source
[5] European Chemicals Agency (ECHA). (n.d.). Summary of Classification and Labelling for Butan-2-one phenylhydrazone (CAS 1129-62-0). View Source
Quantitative Differentiation of 2-Butanone, 2-phenylhydrazone (CAS 1129-62-0): A Head-to-Head Evidence Guide for Scientific Selection
Lipophilicity (Log P) as a Predictor of Membrane Permeability and Chromatographic Behavior Relative to Acetone Phenylhydrazone
The computed XLogP3-AA value, a measure of lipophilicity, is significantly higher for 2-butanone, 2-phenylhydrazone compared to its lower homolog, acetone phenylhydrazone. This quantitative difference directly impacts its predicted behavior in biological systems and reversed-phase chromatography [1][2].
Lipophilicity (Log P)Cross-study comparable
Target: 2.6 vs. 1.97 (acetone analog) Δ +0.63 Log P units
Supports lipophilicity-driven method selection and formulation partitioning review.
1.97 (XLogP3-AA for Acetone phenylhydrazone, CAS 103-02-6)
Quantified Difference
+0.63 Log P units
Conditions
Computed property, standard conditions (PubChem XLogP3 algorithm)
Why This Matters
A higher Log P correlates with increased membrane permeability and longer retention times on reverse-phase HPLC columns, which is critical for designing purification methods, predicting in vivo distribution, and formulating for specific applications [1][2].
Differential Reactivity with Diketene: Product Yield Comparison with Acetone and Cyclohexanone Phenylhydrazones
In a study on the reaction of various phenylhydrazones with diketene, the yield of the desired 4-acetyl-2-phenylpyrazolidin-3-one derivative was reported for several aliphatic ketone phenylhydrazones. The reaction yield for 2-butanone, 2-phenylhydrazone provides a quantifiable metric for its reactivity in this specific synthetic transformation [1].
Yield of 4-acetyl-5-ethyl-5-methyl-2-phenylpyrazolidin-3-one: 32% (from the corresponding phenylhydrazone)
Comparator Or Baseline
Yield of 4-acetyl-5,5-dimethyl-2-phenylpyrazolidin-3-one from Acetone phenylhydrazone: 41%; Yield of 4-acetyl-2-phenylspiro(pyrazolidin-5,1'-cyclohexane)-3-one from Cyclohexanone phenylhydrazone: 35%
Quantified Difference
-9 percentage points vs. Acetone analog; -3 percentage points vs. Cyclohexanone analog
Conditions
Reaction of phenylhydrazone (0.02 mol) with diketene (0.02 mol) in 30 ml of dry benzene with a catalytic amount of acetic acid, refluxed for 5 hours [1]
Why This Matters
The yield in a specific reaction is a direct measure of the compound's suitability as a precursor. A lower yield compared to other analogs indicates that optimizing reaction conditions or choosing an alternative starting material may be necessary for cost-effective synthesis.
[1] Kato, T., Chiba, T., & Shiokawa, Y. (1970). Studies on Ketene and Its Derivatives. XXXVIII. Reaction of Diketene with Phenylhydrazones to give 4-Acetyl-2-phenylpyrazolidin-3-ones. Chemical and Pharmaceutical Bulletin, 18(11), 2269-2277. View Source
Regulatory Clearance for Fragrance Use: A Documented Safety Profile Versus Unassessed Analogs
2-Butanone, 2-phenylhydrazone (as Civetex) has undergone a comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM), which cleared its use based on an evaluation of seven human health endpoints, including genotoxicity, repeated dose toxicity, and skin sensitization. This provides a quantifiable and documented safety margin not available for many close structural analogs [1].
Fragrance Safety ClearanceSupporting evidence
RIFM assessment: cleared for use Systemic exposure: 0.00029 mg/kg/day No expected skin sensitization
Based on IFRA standards; genotoxicity and repeated dose data assessed.
FragranceSafety AssessmentRegulatoryToxicology
Evidence Dimension
Regulatory Safety Clearance
Target Compound Data
Cleared for use as a fragrance ingredient. Total systemic exposure: 0.00029 mg/kg/day. No expected skin sensitization. Genotoxicity data assessed and cleared [1].
Comparator Or Baseline
Unspecified analogs in the same class (e.g., acetone phenylhydrazone) do not have a published, peer-reviewed RIFM safety assessment.
Quantified Difference
Not applicable (binary: assessed vs. unassessed)
Conditions
RIFM safety assessment framework (based on IFRA standards) [1]
Why This Matters
For industrial users in the fragrance and consumer products sectors, this documented safety assessment provides a critical, time- and cost-saving advantage by mitigating regulatory risk and providing a clear path to market.
FragranceSafety AssessmentRegulatoryToxicology
[1] Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton Jr, G. A., Buschmann, J., ... & Tsang, S. (2018). RIFM fragrance ingredient safety assessment, 2-butanone, phenylhydrazone, CAS Registry Number 1129-62-0. Food and Chemical Toxicology, 122, S524-S533. View Source
Validated HPLC Separation Method: Establishing Analytical Orthogonality from Other Analytes
A validated, scalable reverse-phase HPLC method has been developed specifically for the analysis of Phenylhydrazone-2-butanone. The method utilizes a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, and is compatible with UPLC and MS detection. This provides a defined, ready-to-use analytical workflow for purity assessment and impurity profiling, which is not necessarily available for every hydrazone analog [1].
Specific HPLC method on Newcrom R1 column. Conditions: reverse phase, mobile phase (acetonitrile/water/phosphoric acid), scalable for preparative use [1].
Comparator Or Baseline
General class-level inference; most other phenylhydrazone analogs do not have a commercially documented, compound-specific HPLC method available.
Quantified Difference
Not applicable (binary: available method vs. no documented method)
The availability of a pre-optimized, compound-specific analytical method reduces method development time and cost for quality control, impurity profiling, and pharmacokinetic studies, thereby accelerating research and ensuring batch-to-batch consistency.
[1] SIELC Technologies. (2018, May 16). Separation of Phenylhydrazone-2-butanone on Newcrom R1 HPLC column. View Source
Conformational Stability and Tautomerism: Quantitative Electrochemical Properties from Polarographic Studies
Polarographic studies have quantified the half-wave potentials of tautomers and stereoisomers for a series of phenylhydrazones, including those of acetone, methyl ethyl ketone (2-butanone), and methyl isopropyl ketone. These measurements directly characterize the electrochemical behavior and stability of the different tautomeric forms in solution, which is fundamental to understanding their reactivity in redox processes [1].
Half-wave potentials of tautomers and stereoisomers were determined for methyl ethyl ketone phenylhydrazone in alcoholic solution [1].
Comparator Or Baseline
Half-wave potentials were also determined for acetone phenylhydrazone and methyl isopropyl ketone phenylhydrazone under the same conditions [1].
Quantified Difference
Exact numerical values were not available in the abstract, but the study confirms that the phenylhydrazones of acetone, methyl ethyl ketone, methyl isopropyl ketone, and cyclohexanone all possess the enhydrazone structure in the free state [1].
This class-level evidence confirms that 2-butanone, 2-phenylhydrazone shares a fundamental structural and electrochemical property (the enhydrazone form) with other aliphatic ketone phenylhydrazones, providing a basis for predicting its behavior in electrochemical and redox-mediated reactions relative to more structurally divergent analogs.
[1] Arbuzov, Y. A., & Kitaev, Y. P. (1957). Studies of the tautomerism and geometrical isomerism of nitrogen-containing derivatives of carbonyl compounds I. Polarographic study of the transformations of some phenylhydrazones in methanol. Russian Chemical Bulletin, 6, 1068–1076. View Source
Prioritized Industrial and Research Applications for 2-Butanone, 2-phenylhydrazone (CAS 1129-62-0)
Synthesis of Substituted Indole Scaffolds for Medicinal Chemistry and Agrochemical Discovery
2-Butanone, 2-phenylhydrazone serves as a key precursor in the Fischer indole synthesis, a cornerstone reaction for constructing the indole core, which is a privileged structure in numerous pharmaceuticals and agrochemicals [1]. The specific substitution pattern derived from the 2-butanone moiety (an ethyl and a methyl group) leads to indoles with distinct steric and electronic properties, enabling the exploration of unique chemical space not accessible from acetone or other ketone-derived hydrazones [1][2]. The documented synthetic utility and well-defined reaction conditions make it a strategic starting material for building diverse compound libraries.
Formulation of Regulated Fragrance Compositions Requiring Documented Safety Data
For fragrance manufacturers, the availability of a comprehensive RIFM safety assessment [1] for 2-Butanone, 2-phenylhydrazone (commercially known as Civetex) is a decisive procurement factor. This document clears the compound for use based on a multi-endpoint toxicological evaluation, providing a clear regulatory pathway that is not available for unassessed analogs [2]. Its low volume of use (<0.1 metric ton per year) and defined exposure limits (total systemic exposure of 0.00029 mg/kg/day) [1] facilitate risk assessment and compliance for use in fine fragrances and consumer products.
Quality Control and Impurity Profiling Using Validated Chromatographic Methods
The existence of a validated and scalable HPLC method specifically for Phenylhydrazone-2-butanone [1] provides a significant operational advantage for analytical and quality control laboratories. This ready-to-use protocol, compatible with UPLC and MS detection, enables rapid method deployment for purity analysis, stability studies, and preparative separations [1][2]. This reduces method development overhead and ensures robust, reproducible analytical data, which is critical for both research and industrial manufacturing.
Investigation of Electrochemical Reactions and Tautomeric Equilibria
The electrochemical properties and tautomeric behavior of 2-butanone, 2-phenylhydrazone have been characterized through polarographic studies, establishing that it exists in the enhydrazone form in its free state [1]. This fundamental knowledge makes it a valuable model compound for academic and industrial researchers studying the redox chemistry of hydrazones, the dynamics of tautomeric equilibria, or the development of new electrochemical sensors and synthetic methodologies involving hydrazone intermediates [1].
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